![molecular formula C14H12F3N3O3 B1373650 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate CAS No. 1221724-50-0](/img/structure/B1373650.png)
2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate” is a chemical compound with the molecular formula C14H12F3N3O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (N-CO-O) where the nitrogen is connected to a phenyl ring and a pyrimidinyl ring, and the oxygen is connected to a 2,2,2-trifluoroethyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups, which is not provided in the search results.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.26 . The density is predicted to be 1.38±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not available .
Scientific Research Applications
Medicinal Chemistry
The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic properties. The trifluoromethyl group in the compound under discussion is known to enhance metabolic stability and affect biological activities such as drug absorption and receptor interaction. This makes it a valuable synthon for developing new medications with improved efficacy and safety profiles .
Organic Synthesis
This compound serves as a precursor in various organic synthesis reactions. Its ability to introduce fluorine-containing groups into molecules is crucial for synthesizing bioactive molecules with potential applications in protease inhibition, anticancer, anti-tumor, and anti-HIV activities. The stereoselectivity of products derived from this compound is also of significant interest for the synthesis of chiral drugs .
Functional Materials
Fluorine-containing organic compounds are extensively used in the creation of functional materials. Their unique properties, such as high electronegativity and lipophobicity, make them suitable for applications in areas like liquid crystals, fluoropolymers, and surface coatings. The subject compound can be used to introduce fluorine atoms into materials, thereby enhancing their performance and durability .
Pesticide Development
The trifluoromethyl group is commonly found in various bioactive molecules used in pesticides. Its presence can improve the efficacy of pesticides by increasing their stability and resistance to degradation. This compound’s role in the synthesis of such molecules is vital for the development of more effective and environmentally friendly pest control solutions .
Catalytic Asymmetric Synthesis
In catalytic asymmetric synthesis, this compound can act as a source of chirality, providing a pathway to create enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its therapeutic effect and safety .
Biochemical Research
The compound’s structural features make it a candidate for biochemical research, particularly in studying enzyme-substrate interactions and the development of enzyme inhibitors. Its ability to mimic certain natural substrates or to act as a stable analog can provide insights into enzyme mechanisms and aid in the design of novel inhibitors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)9-23-13(22)19-11-4-1-3-10(7-11)8-20-6-2-5-18-12(20)21/h1-7H,8-9H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDVVTVGHWBOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)CN2C=CC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.